Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis
Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
4-(4-Aminophenoxy)-N-methylpicolinamide is a key chemical intermediate, most notably recognized for its role in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[1][2] Its chemical structure, featuring a picolinamide core linked to an aminophenoxy group, provides a versatile scaffold for the development of targeted therapeutics. The Chemical Abstracts Service (CAS) number for this compound is 284462-37-9 .[2][3][4]
While the initial query specified 5-(3-aminophenoxy)-N-methylpicolinamide, extensive database searches did not yield a CAS number or significant published data for this specific isomer. It is plausible that this was a typographical error, and the focus of this guide will be on the well-documented and commercially significant 4-amino isomer. Understanding the synthesis, properties, and biological context of 4-(4-aminophenoxy)-N-methylpicolinamide is crucial for researchers engaged in the discovery and development of novel kinase inhibitors.[5][6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(4-aminophenoxy)-N-methylpicolinamide is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 284462-37-9 | [2][3][4] |
| Molecular Formula | C13H13N3O2 | [1][2][3][4] |
| Molecular Weight | 243.26 g/mol | [1][3][4] |
| Appearance | White to light yellow or light orange solid | [1][3] |
| Melting Point | 110-116 °C | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| InChIKey | RXZZBPYPZLAEFC-UHFFFAOYSA-N | [3] |
Synthetic Pathway and Experimental Protocol
The synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide is a multi-step process that involves the formation of an ether linkage between a picolinamide derivative and 4-aminophenol.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4-(4-aminophenoxy)-N-methylpicolinamide.
Detailed Synthesis Protocol
This protocol is a generalized representation based on established literature procedures.[3][7] Researchers should adapt and optimize these steps based on their specific laboratory conditions and available reagents.
Step 1: Synthesis of 4-Chloro-N-methylpicolinamide
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To a solution of 4-chloropicolinic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.
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Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in an appropriate solvent (e.g., THF) and cool to 0 °C.
-
Slowly add a solution of methylamine in THF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-methylpicolinamide.
Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminophenol in a dry polar aprotic solvent such as DMF.[3]
-
Add a strong base, such as potassium tert-butoxide, portion-wise at room temperature and stir for 1-2 hours to form the phenoxide.[3][7]
-
Add a solution of 4-chloro-N-methylpicolinamide in the same solvent to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.[3]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.[3]
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-(4-aminophenoxy)-N-methylpicolinamide.[3]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The picolinamide scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[8] The 4-(4-aminophenoxy)-N-methylpicolinamide moiety is a critical component of several small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy.[5][9]
Mechanism of Action in Kinase Inhibition
Kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers.[5] Small molecule inhibitors, often containing the 4-(4-aminophenoxy)-N-methylpicolinamide core, are designed to bind to the ATP-binding pocket of specific kinases, thereby blocking their activity and inhibiting downstream signaling.[9]
Signaling Pathway Context
Caption: Generalized kinase signaling pathway and the point of intervention for kinase inhibitors.
Experimental Workflows for Characterization and Evaluation
For drug development professionals, the in-vitro and in-vivo characterization of compounds derived from 4-(4-aminophenoxy)-N-methylpicolinamide is a critical step.
In-Vitro Evaluation Workflow
Caption: A typical workflow for the in-vitro evaluation of a novel kinase inhibitor.
Protocol: Cell Viability Assay (Conceptual)
Cell-based assays are essential for determining the cytotoxic or anti-proliferative effects of a compound.[10][11][12]
-
Cell Culture: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.[13][14]
-
Compound Treatment: Prepare serial dilutions of the test compound (derived from 4-(4-aminophenoxy)-N-methylpicolinamide) in cell culture medium. Add the compound to the cells and incubate for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Utilize a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[15]
-
Data Analysis: Measure the luminescence using a plate reader. The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (GI50).
In-Vivo Evaluation
Promising compounds from in-vitro studies are advanced to in-vivo models.
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with the test compound to assess its effect on tumor growth.[16]
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.[14]
-
Toxicity Studies: The safety profile of the compound is evaluated in animal models to identify any potential adverse effects.
Conclusion
4-(4-Aminophenoxy)-N-methylpicolinamide is a molecule of significant interest in the field of medicinal chemistry and drug development. Its established role as a key intermediate in the synthesis of potent kinase inhibitors like Sorafenib underscores its importance. This guide provides a foundational understanding of its synthesis, properties, and the broader context of its application in developing targeted cancer therapies. For researchers in this field, a thorough grasp of the chemistry and biology surrounding this scaffold is invaluable for the design and synthesis of the next generation of life-saving therapeutics.
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